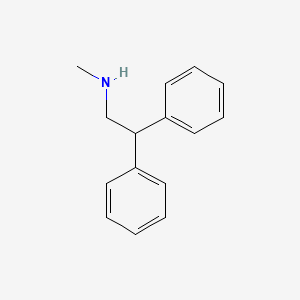

N-(2,2-Diphenylethyl)-N-methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSURELOKDGQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512828 | |

| Record name | N-Methyl-2,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80376-82-5 | |

| Record name | N-Methyl-2,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(2,2-Diphenylethyl)-N-methylamine

Introduction

N-(2,2-Diphenylethyl)-N-methylamine and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. The 2,2-diphenylethylamine scaffold is a key structural motif in a variety of biologically active compounds, contributing to their lipophilicity and receptor-binding affinity. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, intended for an audience of researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by robust literature precedents.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. This pathway was selected for its high-yields, scalability, and the ready availability of starting materials. The overall synthetic strategy is outlined below:

-

Step 1: Synthesis of the Precursor, 2,2-Diphenylethylamine. This is accomplished via the reduction of diphenylacetonitrile. This method is advantageous due to the commercial availability of diphenylacetonitrile and the high efficiency of the reduction.

-

Step 2: N-Methylation of 2,2-Diphenylethylamine. The target molecule is synthesized from the precursor amine using the Eschweiler-Clarke reaction. This classic reductive amination technique offers excellent selectivity for N-methylation and avoids the common issue of over-alkylation to form quaternary ammonium salts.[1][2]

The following sections will provide a detailed, step-by-step protocol for each stage of this synthesis, including insights into the mechanistic underpinnings of each reaction.

Visualizing the Synthesis Pathway

The two-step synthesis of this compound can be visualized as a clear and logical progression from commercially available starting materials to the final product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,2-Diphenylethylamine

The initial step in this pathway is the synthesis of the primary amine precursor, 2,2-diphenylethylamine, from diphenylacetonitrile. Diphenylacetonitrile is a readily available starting material that can be synthesized through various methods, including the Friedel-Crafts reaction of benzyl cyanide with benzene.[3][4]

Reaction Mechanism: Reduction of a Nitrile

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This reduction can be achieved using several powerful reducing agents. Two of the most effective methods are reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: This method involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile group. This is followed by a second hydride transfer to the resulting imine intermediate, which upon acidic workup, yields the primary amine.[5]

-

Catalytic Hydrogenation: In this process, diphenylacetonitrile is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The nitrile is catalytically reduced to the corresponding primary amine. This method is often preferred for its milder reaction conditions and avoidance of reactive metal hydrides.

Experimental Protocol: Reduction of Diphenylacetonitrile

This protocol is adapted from established procedures for nitrile reduction.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diphenylacetonitrile | 193.25 | 10.0 g | 0.0518 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.95 g | 0.0777 |

| Diethyl ether (anhydrous) | 74.12 | 200 mL | - |

| 10% Sulfuric Acid | - | As needed | - |

| 20% Sodium Hydroxide Solution | - | As needed | - |

Procedure:

-

A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with lithium aluminum hydride (2.95 g, 0.0777 mol) and 100 mL of anhydrous diethyl ether.

-

A solution of diphenylacetonitrile (10.0 g, 0.0518 mol) in 100 mL of anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete reduction.

-

The flask is then cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the dropwise addition of 3 mL of water, followed by 3 mL of 15% sodium hydroxide solution, and finally 9 mL of water.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined ether filtrates are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 2,2-diphenylethylamine.

-

The product can be further purified by vacuum distillation.

Expected Yield: High yields, typically in the range of 85-95%, can be expected for this reduction.

Part 2: N-Methylation via the Eschweiler-Clarke Reaction

The final step in the synthesis is the N-methylation of 2,2-diphenylethylamine to afford the target compound, this compound. The Eschweiler-Clarke reaction is the method of choice for this transformation due to its efficiency and selectivity.[1][2][6]

Reaction Mechanism: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process where a primary or secondary amine is methylated using an excess of formic acid and formaldehyde.[7] The mechanism proceeds as follows:

-

The primary amine reacts with formaldehyde to form a hemiaminal intermediate.

-

Dehydration of the hemiaminal leads to the formation of an iminium ion.

-

Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine, with the concurrent release of carbon dioxide. This irreversible step drives the reaction to completion.

-

For a primary amine, this process is repeated to yield the tertiary amine. A key advantage of this reaction is that it does not proceed to the formation of a quaternary ammonium salt, as a tertiary amine cannot form an iminium ion with formaldehyde.[1][8]

Experimental Protocol: N-Methylation of 2,2-Diphenylethylamine

This protocol is adapted from the well-established procedure for the N,N-dimethylation of β-phenylethylamine.[7]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,2-Diphenylethylamine | 197.28 | 10.0 g | 0.0507 |

| Formic Acid (90%) | 46.03 | 23.5 g | ~0.46 |

| Formaldehyde (37% aq. solution) | 30.03 | 12.3 mL | ~0.15 |

| 4 N Hydrochloric Acid | - | 50 mL | - |

| 18 N Sodium Hydroxide Solution | - | As needed | - |

| Benzene or Toluene | - | 60 mL | - |

| Anhydrous Potassium Carbonate | 138.21 | 10 g | - |

Procedure:

-

In a 250 mL round-bottom flask, 2,2-diphenylethylamine (10.0 g, 0.0507 mol) is slowly added to cooled formic acid (23.5 g).

-

To this solution, formaldehyde (12.3 mL) is added, and the flask is fitted with a reflux condenser.

-

The mixture is heated in an oil bath at 95-100°C. A vigorous evolution of carbon dioxide will be observed. The heating is continued for 8-10 hours after the initial vigorous reaction has subsided.

-

After cooling, 50 mL of 4 N hydrochloric acid is added, and the solution is evaporated to dryness under reduced pressure.

-

The residue is dissolved in water, and the solution is made strongly basic with 18 N sodium hydroxide solution, leading to the separation of the oily product.

-

The product is extracted with benzene or toluene (2 x 30 mL).

-

The combined organic extracts are dried over anhydrous potassium carbonate.

-

The solvent is removed by distillation, and the residue is purified by vacuum distillation to yield this compound.

Expected Yield: Based on similar reactions, yields in the range of 75-85% can be anticipated.

Summary of Key Synthesis Parameters

| Step | Reaction Type | Key Reagents | Solvent | Typical Temperature | Typical Yield |

| 1 | Nitrile Reduction | Diphenylacetonitrile, LiAlH₄ | Anhydrous Diethyl Ether | Reflux | 85-95% |

| 2 | Eschweiler-Clarke | 2,2-Diphenylethylamine, Formic Acid, Formaldehyde | Water (from reagents) | 95-100°C | 75-85% |

Conclusion

The presented two-step synthetic pathway provides a reliable and efficient method for the laboratory-scale preparation of this compound. The synthesis of the 2,2-diphenylethylamine precursor via the reduction of diphenylacetonitrile is a high-yielding and straightforward process. The subsequent N-methylation using the Eschweiler-Clarke reaction is a classic and highly effective method for obtaining the desired tertiary amine, avoiding common side reactions such as over-alkylation. This guide offers a comprehensive and technically sound foundation for researchers and scientists working on the synthesis of this and related compounds.

References

-

Eschweiler-Clarke Reaction. NROChemistry. [Link]

-

Eschweiler–Clarke reaction. In Wikipedia. [Link]

- Robb, C. M., & Schultz, E. M. (1955). Diphenylacetonitrile. Organic Syntheses, 35, 55.

- Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1955). β-Phenylethyldimethylamine. Organic Syntheses, 35, 89.

-

Eschweiler-Clarke Reaction. (2022, May 7). [Video]. YouTube. [Link]

- Wang, C., Wang, G., Zhang, X., Feng, K., Wang, Z., Zhao, Y., ... & Li, Y. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.

- Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829-832.

-

Diphenylacetonitrile. In Wikipedia. [Link]

- Process for the preparation of phenethylamine derivatives. (2006).

- Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge Department of Chemistry.

- Sgro, M. J., & Stephan, D. W. (2013). Stoichiometric and catalytic reactions of LiAlH4 with Me2NHBH3. Dalton Transactions, 42(4), 1168-1178.

-

Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

- Li, F., Wang, L., Zhang, J., & Wang, Y. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22896-22905.

- Synthesis method of diphenylacetonitrile. (2013).

- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (2021, August 26).

- Kass, S. R. (2013). Mechanistic Models for LAH Reductions of Acetonitrile and Malononitrile. Aggregation Effects of Li+ and AlH3 on Imide–Enamide Equilibria. The Journal of Organic Chemistry, 78(4), 1469-1476.

- Preparation method for diphenylacetonitrile. (2014).

- Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase: Part II: Hydrogenation of benzyl cyanide over palladium. (2025, August 7).

- Conversion of nitriles to 1° amines using LiAlH4. (2023, January 22). Chemistry LibreTexts.

- Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles with LiAlH4. Journal of the American Chemical Society, 73(1), 242-244.

- Tang, C., Wei, C., Fang, Y., Liu, B., Song, X., Bian, Z., ... & Duan, X. (2024). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid.

- Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. (2024). eScholarship, University of California.

- Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. (2024, April 8).

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

physicochemical properties of N-(2,2-Diphenylethyl)-N-methylamine

An In-depth Technical Guide to the Physicochemical Properties of N-(2,2-Diphenylethyl)-N-methylamine

Introduction

This compound is a secondary amine characterized by a diphenyl ethyl scaffold. This structural motif is of significant interest in medicinal chemistry and materials science, as the bulky, hydrophobic diphenyl group can confer unique properties related to receptor binding, molecular recognition, and photophysics. A thorough understanding of the physicochemical properties of this molecule is a prerequisite for its application in drug design, synthetic chemistry, and materials development. These properties govern its solubility, reactivity, bioavailability, and interaction with biological systems.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core . It moves beyond a simple data summary to explain the structural basis for these properties and details the experimental methodologies required for their validation. The protocols described are designed to be self-validating, ensuring robust and reproducible characterization.

Chemical Identity and Structure

A precise definition of the molecule's identity is the foundation of all subsequent analysis.

-

IUPAC Name: N-methyl-2,2-diphenylethanamine

-

Synonyms: this compound

-

Molecular Weight: 211.30 g/mol [2]

-

Chemical Structure:

The structure features a chiral center at the carbon atom bonded to the two phenyl groups, though this guide will focus on the properties of the racemic mixture unless otherwise specified. The key functional groups are the secondary amine, which acts as a hydrogen bond acceptor and a weak base, and the two aromatic phenyl rings, which dominate the molecule's steric bulk and hydrophobicity.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. It is important to note that while some properties are predicted or inferred from structurally similar compounds, they provide a critical baseline for experimental design.

| Property | Value / Predicted Range | Source / Basis |

| Molecular Weight | 211.30 g/mol | Calculated[2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from similar amines |

| Boiling Point | ~160-161 °C (at 8 Torr) | Based on isomer data[4] |

| Melting Point | Not available (Parent amine: 48-49 °C) | [5] |

| Aqueous Solubility | Poorly soluble | Inferred from structure |

| LogP (Octanol/Water) | 3.0379 | Predicted[2] |

| pKa (Conjugate Acid) | ~9.4 - 10.7 | Predicted/Inferred[4][6] |

Detailed Property Analysis

Basicity and pKa

Solubility Profile

The molecule's structure is predominantly lipophilic due to the two large phenyl rings and the ethyl backbone. The polar secondary amine group provides a site for hydrogen bonding but is insufficient to overcome the hydrophobicity of the hydrocarbon scaffold.

-

Aqueous Solubility: Expected to be very low.

-

Organic Solubility: High solubility is predicted in a range of organic solvents, including ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene). Solubility in alcohols (methanol, ethanol) is also expected to be good due to hydrogen bonding interactions. This profile is crucial for selecting appropriate solvent systems for synthesis, purification (e.g., chromatography, recrystallization), and formulation.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A predicted LogP value of 3.0379 indicates a strong preference for the lipid phase over the aqueous phase.[2] This high lipophilicity suggests the molecule can readily cross biological membranes, a key consideration in drug development for assessing absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Methodologies

To ensure scientific integrity, the following protocols provide a framework for the empirical determination of the core physicochemical properties.

Workflow for Physicochemical Characterization

Sources

- 1. This compound | 80376-82-5 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1,2-DIPHENYLETHYL-N-METHYLAMINE CAS#: 53663-25-5 [m.chemicalbook.com]

- 5. 2,2-二苯基乙胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

An Inquiry into the Pharmacological Void: The Case of N-(2,2-Diphenylethyl)-N-methylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current state of knowledge regarding the mechanism of action of N-(2,2-Diphenylethyl)-N-methylamine. Despite a comprehensive search of scientific literature, patent databases, and chemical registries, this investigation has revealed a significant gap in the pharmacological understanding of this specific compound. While the broader class of phenethylamines, to which this compound belongs, is known for a wide array of interactions with central nervous system targets, no specific binding affinities, functional activities, or enzyme inhibition data for this compound have been publicly reported. This guide, therefore, serves not as a definitive manual on its mechanism of action, but as a detailed exposition of the existing knowledge on structurally related compounds, highlighting the potential, yet unconfirmed, pharmacological profile of this compound and outlining a strategic approach for its future investigation.

Introduction: The Enigmatic Phenethylamine Scaffold

The 2-phenethylamine backbone is a foundational element in a vast number of biologically active molecules, including endogenous neurotransmitters, pharmaceuticals, and research chemicals.[1] Its structural versatility allows for a wide range of substitutions, leading to diverse pharmacological profiles that can encompass interactions with monoamine transporters (for serotonin, dopamine, and norepinephrine), G-protein coupled receptors (GPCRs), and ion channels.[2] The subject of this guide, this compound, features a unique 2,2-diphenylethyl scaffold, which contributes to increased lipophilicity and may confer distinct receptor binding characteristics.[3]

The Uncharted Territory: this compound

A rigorous and systematic search of prominent scientific databases (including PubMed, Scopus, and Google Scholar), chemical supplier catalogs, and patent repositories yielded no specific experimental data detailing the mechanism of action of this compound. This absence of information precludes a definitive characterization of its pharmacological targets and functional effects.

Insights from Structural Analogs: A Predictive Approach

In the absence of direct data, a predictive analysis based on structurally related compounds can provide a hypothetical framework for the potential pharmacological activity of this compound.

The Parent Compound: 2,2-Diphenylethylamine

The unmethylated parent amine, 2,2-diphenylethylamine, is primarily recognized as a synthetic intermediate in the creation of more complex molecules.[3] Its own pharmacological profile is not well-documented, further limiting direct extrapolation.

The Isomeric Analog: 1,2-Diphenylethylamine and NMDA Receptor Activity

Interestingly, the isomeric 1,2-diphenylethylamine and its derivatives have been investigated for their affinity to the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neuronal function.[4][5] Studies have demonstrated that these compounds can act as inhibitors of the NMDA receptor channel.[4][5] This raises the possibility that this compound may also possess activity at this target, a hypothesis that warrants experimental validation.

N-Methylation and its Impact on Monoaminergic Systems

The N-methyl and N,N-dimethyl substitutions on the phenethylamine scaffold are known to significantly influence activity at monoamine transporters and receptors. For instance, N-methylation can alter selectivity and potency for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[6] Furthermore, N-substituted phenethylamines, particularly those with larger N-benzyl groups, can exhibit high affinity for serotonin 5-HT2A receptors, often acting as potent agonists or partial agonists.[7]

A Chloro-Substituted Analog: Acetylcholinesterase Inhibition

A structurally related compound, N,N-Dimethyl-2-chloro-2-phenylethylamine, has been identified as an irreversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] This activity is attributed to the formation of a reactive aziridinium ion.[8] While this compound lacks the chloro-substituent necessary for this specific mechanism, it highlights the potential for unexpected activities within this chemical space.

A Proposed Roadmap for Elucidation: Experimental Protocols

To address the current knowledge gap, a systematic pharmacological evaluation of this compound is required. The following experimental workflows, based on established methodologies for analogous compounds, are proposed.

Primary Target Screening: Radioligand Binding Assays

A broad-panel radioligand binding screen is the logical first step to identify potential molecular targets. This would involve testing the affinity of this compound against a wide range of receptors and transporters.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the target receptor of interest (e.g., HEK293 cells expressing human 5-HT2A, D2, or adrenergic receptors) or from rodent brain tissue.

-

Assay Buffer: Utilize a buffer appropriate for the specific target, typically a Tris-based buffer at physiological pH.

-

Incubation: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors) with the membrane preparation in the presence of increasing concentrations of this compound.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Logical Relationship Diagram: Radioligand Binding Assay Workflow

Caption: Simplified signaling pathway for Gs/Gi-coupled GPCRs modulating cAMP levels.

Experimental Protocol: Monoamine Transporter Uptake Assay

-

Cell Culture: Use cells stably expressing the monoamine transporter of interest (DAT, SERT, or NET).

-

Inhibition Assay: Pre-incubate the cells with various concentrations of this compound.

-

Substrate Uptake: Add a radiolabeled substrate (e.g., [³H]-dopamine for DAT) and incubate for a short period.

-

Termination and Lysis: Stop the uptake by washing with ice-cold buffer and lyse the cells.

-

Quantification: Measure the intracellular radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.

Conclusion and Future Directions

The mechanism of action of this compound remains an open question in the field of pharmacology. While its structural features suggest potential interactions with monoaminergic and glutamatergic systems, a complete lack of empirical data necessitates a foundational pharmacological investigation. The experimental roadmap outlined in this guide provides a clear and logical path forward for researchers to elucidate the molecular targets and functional effects of this compound. Such studies are crucial to not only understand the specific properties of this compound but also to contribute to the broader understanding of structure-activity relationships within the diverse and pharmacologically rich class of phenethylamines.

References

[9]Ferguson, F. C., & Wescoe, W. C. (1950). The Pharmacology of N,n-Dimethyl 2-Chloro-2-Phenylethylamine. Journal of Pharmacology and Experimental Therapeutics, 100(1), 100–114. [8]Kreienkamp, H. J., Weise, C., Raba, R., Aaviksaar, A., & Hucho, F. (1991). Anionic subsites of the catalytic center of acetylcholinesterase from Torpedo and from cobra venom. FEBS Letters, 282(2), 259-262. [2]Cotonat, C., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [4]Berger, M. L., Schweifer, A., Rebernik, P., & Hammerschmidt, F. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry, 17(9), 3456-3462. [10]Kim, K. M., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(3), 323–332. Vanhauwe, L. E., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(10), 5567. [11]Urtishak, K., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113-118. [12]Hossain, S., et al. (2018). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International Journal of Molecular Sciences, 19(11), 3569. [13]Wallach, J., et al. (2015). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358-367. [3]Al-Harrasi, A., et al. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2025(1), M1993. [5]Berger, M. L., Rebernik, P., & Hammerschmidt, F. (2015). Differential influence of 7 cations on 16 non-competitive NMDA receptor blockers. Bioorganic & Medicinal Chemistry Letters, 25(16), 3184-3187. [14]Global Substance Registration System. N,N-DIMETHYL-2,2-DIPHENYLETHYLAMINE. [15]Wallach, J., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(9), 893-903. [7]Braden, M. R., et al. (2006). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 14(19), 6485-6493. [16]Dingledine, R., et al. (1999). The Glycine Site of the NMDA Receptor. In The NMDA Receptor (2nd ed.). Oxford University Press. [17]Engelman, E. A., et al. (2007). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of Pharmacology and Experimental Therapeutics, 320(2), 518-527. Drabczyńska, A., et al. (1992). Synthesis and preliminary pharmacological assessment of novel 9-alkylamino substituted pyrimidino-[2,1-f]-purines. Polish Journal of Pharmacology and Pharmacy, 44(5), 487-503. [18]Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry, 17(9), 3456-3462. [1]University of Mansoura Faculty of Pharmacy. Adrenergic drugs. [19]Hancock, A. A., et al. (1997). Structure-activity studies for a novel series of N-(arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines possessing dual 5-HT uptake inhibiting and alpha2-antagonistic activities. Journal of Medicinal Chemistry, 40(7), 1049-1062. [20]Kim, K. M., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(3), 323-332. [21]precisionFDA. N,N-DIMETHYL-2,2-DIPHENYLETHYLAMINE. [22]MySkinRecipes. N,N-Dimethyl-2-Phenylethylamine Hydrochloride. [23]Dyck, L. E. (1991). The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding. Life Sciences, 49(17), 1233-1240. [6]Weigl, M., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 23(20), 12586. [24]Sucic, S., et al. (2010). The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines. Journal of Biological Chemistry, 285(14), 10924-10938. [25]Cotonat, C., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [26]Halberstadt, A. L., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 11(11), 1633-1644. [27]Hossain, S., et al. (2018). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International Journal of Molecular Sciences, 19(11), 3569. [28]Ieni, J. R., & Fischer, J. B. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry, 63(22), 13264-13307. [29]Ramamoorthy, S., & Blakely, R. D. (1999). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. The Journal of Membrane Biology, 169(2), 77-88. [30]Moriyama, Y., et al. (2019). Characterization of murine polyspecific monoamine transporters. PLoS ONE, 14(1), e0210157. [31]Glennon, R. A., et al. (1996). 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. Journal of Medicinal Chemistry, 39(1), 314-322.

Sources

- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 5. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N,N-Dimethyl-2-chloro-2-phenylethylamine - Wikipedia [en.wikipedia.org]

- 9. THE SYNTHESIS, REACTIVITY, AND PHARMACOLOGICAL PROPERTIES OF SOME SUBSTITUTED NN-DIMETHYL-2-HALOGENO-2-PHENYLETHYLAMINES, AND RELATED COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. [PDF] NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. | Semantic Scholar [semanticscholar.org]

- 16. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity studies for a novel series of N-(arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamine s possessing dual 5-HT uptake inhibiting and alpha2-antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 21. GSRS [precision.fda.gov]

- 22. N,N-Dimethyl-2-Phenylethylamine Hydrochloride [myskinrecipes.com]

- 23. The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Characterization of murine polyspecific monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 31. 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigative Guide to the Potential Biological Activity of N-(2,2-Diphenylethyl)-N-methylamine

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of the novel chemical entity, N-(2,2-Diphenylethyl)-N-methylamine. In the absence of direct empirical data, this document synthesizes information from structurally related compounds to build a predictive pharmacological profile. We will deconstruct the molecule into its core pharmacophoric elements—the 2,2-diphenylethyl scaffold and the N-methylamine moiety—to hypothesize potential biological targets and mechanisms of action. Furthermore, this guide outlines a detailed, phased experimental workflow for the systematic evaluation of this compound, from initial screening to preliminary mechanism of action studies. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

Introduction: The Rationale for Investigation

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of endogenous neurotransmitters and synthetic drugs.[1] Modifications to this core structure can dramatically alter a compound's affinity and efficacy at various biological targets, leading to a wide spectrum of pharmacological effects. The subject of this guide, this compound, presents a unique structural variation on this classic theme. The geminal diphenyl substitution on the ethyl backbone, combined with N-methylation, suggests the potential for novel interactions with established and unexplored biological targets.

2,2-Diphenylethylamine, the parent amine of our target compound, is recognized as a versatile intermediate in the synthesis of bioactive molecules, including those with potential therapeutic applications.[2][3] The strategic addition of a methyl group to the amine, a common tactic in drug design, is known to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and receptor affinity.[4] This guide will explore the predicted biological consequences of these structural features.

Structural Analysis and Predicted Pharmacological Profile

The structure of this compound can be dissected into two key components that are likely to dictate its biological activity: the bulky 2,2-diphenylethyl group and the N-methylamine.

The 2,2-Diphenylethyl Scaffold: A Lipophilic Anchor

The two phenyl rings attached to the same carbon atom create a sterically hindered and highly lipophilic region. This feature is expected to significantly influence the compound's interaction with biological targets. In many receptor-ligand interactions, such lipophilic groups contribute to binding affinity through van der Waals forces and hydrophobic interactions within the binding pocket.

Compounds with a similar diphenylmethane or diphenylethane framework are known to interact with a variety of receptors, including:

-

Dopamine Transporter (DAT) and Serotonin Transporter (SERT): The diphenylmethyl moiety is a known pharmacophore for DAT inhibitors.

-

Sigma Receptors (σ1 and σ2): These receptors are known to bind a wide range of lipophilic amines.

-

NMDA Receptors: Some channel-blocking NMDA antagonists feature a diphenyl moiety.

The N-Methylamine Moiety: Modulating Affinity and Function

N-methylation of phenethylamines can have several effects on their biological activity.[4] It can:

-

Increase Potency: In some cases, N-methylation enhances binding affinity for specific receptors. For instance, the conversion of norepinephrine to epinephrine via N-methylation by phenylethanolamine N-methyltransferase (PNMT) is a key step in catecholamine biosynthesis, altering the receptor selectivity profile.[5]

-

Alter Selectivity: The addition of a methyl group can shift the binding preference of a ligand between different receptor subtypes or even between different classes of receptors.

-

Influence Metabolism: N-methylation can protect the amine from rapid degradation by enzymes such as monoamine oxidase (MAO), potentially prolonging the compound's duration of action.

Given these principles, the N-methyl group on our target compound, in conjunction with the bulky diphenyl groups, may confer a unique pharmacological profile, potentially with activity at monoaminergic and other central nervous system targets.

Hypothesized Biological Targets and Signaling Pathways

Based on the structural analysis, we can propose several high-priority biological targets for this compound.

Primary Hypothesized Targets

-

Monoamine Transporters (DAT, SERT, NET): The structural resemblance to known transporter ligands makes these a primary area of investigation. Inhibition of these transporters would lead to an increase in synaptic concentrations of dopamine, serotonin, and norepinephrine, respectively.

-

Sigma Receptors (σ1 and σ2): The lipophilic and amine characteristics of the molecule make it a strong candidate for interaction with sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.

-

Adrenergic and Serotonergic Receptors: While direct agonism or antagonism is less certain without further data, the phenethylamine core suggests a potential for interaction with subtypes of adrenergic (α and β) and serotonin (5-HT) receptors.[6]

Hypothesized Signaling Pathway: Dopamine Transporter Inhibition

The following diagram illustrates the hypothesized mechanism of action if this compound acts as a dopamine transporter (DAT) inhibitor.

Caption: Hypothesized DAT inhibition by this compound.

Proposed Experimental Workflow for Biological Characterization

A systematic, multi-phase approach is recommended to elucidate the biological activity of this compound.

Phase 1: Initial Screening and Target Identification

The initial phase focuses on broad screening to identify potential biological targets.

Protocol 1: Receptor and Transporter Binding Panel

-

Objective: To determine the binding affinity of this compound across a wide range of CNS targets.

-

Methodology:

-

Synthesize and purify this compound hydrochloride to ensure solubility in aqueous buffers.

-

Submit the compound to a commercial or in-house radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). The panel should include, at a minimum:

-

Monoamine transporters: DAT, SERT, NET.

-

Serotonin receptors: 5-HT1A, 5-HT2A, 5-HT2C, etc.

-

Dopamine receptors: D1, D2, D3, D4, D5.

-

Adrenergic receptors: α1, α2, β1, β2.

-

Sigma receptors: σ1, σ2.

-

NMDA receptor.

-

-

Initial screening should be performed at a concentration of 10 µM.

-

For any target showing >50% inhibition, a follow-up concentration-response curve should be generated to determine the Ki (inhibition constant).

-

Phase 2: Functional Characterization

Once high-affinity targets are identified, the next phase is to determine the functional activity of the compound at these targets.

Protocol 2: In Vitro Functional Assays

-

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified targets.

-

Methodology (Example for DAT):

-

Cell Line: Utilize a stable cell line expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

-

Assay: Perform a [3H]-dopamine uptake assay.

-

Plate HEK293-hDAT cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., GBR-12909) for 15-30 minutes.

-

Add a fixed concentration of [3H]-dopamine and incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapid washing with ice-cold buffer.

-

Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of dopamine uptake against the log concentration of the compound to determine the IC50 (half-maximal inhibitory concentration).

-

Experimental Workflow Diagram

Caption: Proposed experimental workflow for characterizing this compound.

Data Presentation: Hypothetical Screening Results

The following table presents a hypothetical outcome from the Phase 1 screening to illustrate data interpretation.

| Target | % Inhibition at 10 µM | Follow-up Ki (nM) |

| Dopamine Transporter (DAT) | 85% | 120 |

| Sigma-1 Receptor (σ1) | 78% | 250 |

| Sigma-2 Receptor (σ2) | 65% | 800 |

| Serotonin Transporter (SERT) | 30% | > 1000 |

| 5-HT2A Receptor | 15% | > 10000 |

Interpretation: In this hypothetical scenario, this compound shows promising affinity for the dopamine transporter and sigma receptors, warranting further investigation in functional assays. The lower affinity for SERT and 5-HT2A suggests a degree of selectivity.

Conclusion and Future Directions

This compound is a novel chemical entity with the potential for significant biological activity, likely within the central nervous system. Its structural features suggest a high probability of interaction with monoamine transporters and sigma receptors. The proposed experimental workflow provides a clear and logical path for the systematic evaluation of this compound's pharmacological profile. The results of these studies will be crucial in determining whether this compound or its analogs represent a new avenue for the development of therapeutics for neurological or psychiatric disorders.

References

-

Alexakis, A., Aujard, I., Kanger, T., & Mangeney, P. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Organic Syntheses. Retrieved from [Link]

-

Campbell, K. N., Helbing, C. H., & Florkowski, J. S. (1955). N-Methyl-1,2-diphenylethylamine hydrochloride. Organic Syntheses, Coll. Vol. 3, p. 382. Retrieved from [Link]

-

Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. In Current Topics in Behavioral Neurosciences (Vol. 32, pp. 319-348). Springer. Retrieved from [Link]

-

MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Diphenylethyl-N-methylamine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Diphenylethylamine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(1,2-Diphenylethyl)-1H-indole-3-methanamine. PubChem Compound Database. Retrieved from [Link]

-

Natte, K., et al. (2017). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. ResearchGate. Retrieved from [Link]

-

Perrine, D. M. (1996). The Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. Retrieved from [Link]

-

Popiołek, Ł. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(5), 1348. Retrieved from [Link]

-

Sádaba, B., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. Retrieved from [Link]

-

Sanna, M. L., et al. (1997). Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Il Farmaco, 52(5), 281-286. Retrieved from [Link]

-

Tourwé, D., et al. (2018). N-Dealkylation of Amines. Molecules, 23(11), 2898. Retrieved from [Link]

-

Ukai, K., et al. (2022). N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. RSC Medicinal Chemistry, 13(7), 863-869. Retrieved from [Link]

-

Vankadara, S., & Gore, V. (2014). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. International Journal of Molecular Sciences, 15(11), 21016-21031. Retrieved from [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2,2-Diphenylethylamine | C14H15N | CID 77575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2,2-Diphenylethyl)-N-methylamine (CAS 80376-82-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,2-Diphenylethyl)-N-methylamine is a tertiary amine featuring a diphenylethyl scaffold. This structural motif is of significant interest in medicinal chemistry, as it forms the backbone of various biologically active compounds.[1] While this specific molecule is not extensively studied, its structural relationship to known pharmacophores suggests potential for investigation in drug discovery and as a tool compound in chemical biology. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, analytical characterization methods, and potential areas of application based on the current understanding of related chemical entities.

Physicochemical and Computed Properties

This compound is a small molecule with the following properties[2][3]:

| Property | Value | Source |

| CAS Number | 80376-82-5 | [2] |

| Molecular Formula | C₁₅H₁₇N | [2] |

| Molecular Weight | 211.30 g/mol | [2] |

| Purity | ≥97% (as commercially available) | [2] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2] |

| logP (octanol-water partition coefficient) | 3.0379 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 4 | [2] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is scarce, its structure lends itself to established synthetic methodologies for tertiary amines. Two plausible and robust synthetic pathways are outlined below.

Pathway A: Reductive Amination of 2,2-Diphenylacetaldehyde

This approach involves the reaction of 2,2-diphenylacetaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the target tertiary amine. Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad applicability.[3]

Causality of Experimental Choices:

-

Sodium triacetoxyborohydride (STAB): STAB is chosen as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not require strictly anhydrous conditions or acidic pH, which can sometimes lead to side reactions.

-

Dichloromethane (DCM): DCM is an excellent solvent for both the aldehyde and the resulting amine, and it is relatively unreactive under these conditions.

-

Aqueous Work-up: The use of sodium bicarbonate solution neutralizes any remaining acetic acid from the STAB and helps to separate the product from water-soluble byproducts.

Experimental Protocol:

-

To a stirred solution of 2,2-diphenylacetaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add methylamine (a 2.0 M solution in THF, 1.2 eq).

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 25 °C.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Pathway B: N-methylation of 2,2-Diphenylethylamine

This pathway starts with the commercially available 2,2-diphenylethylamine and introduces the methyl group. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines.[4]

Causality of Experimental Choices:

-

Formaldehyde and Formic Acid: This combination is the hallmark of the Eschweiler-Clarke reaction. Formaldehyde acts as the source of the methyl group via an intermediate iminium ion, and formic acid serves as the reducing agent.[4] This method is advantageous as it is typically high-yielding and avoids the use of toxic alkyl halides.

-

Reflux Conditions: Heating is necessary to drive the reaction to completion.

-

Basification and Extraction: The addition of a strong base like sodium hydroxide is crucial to deprotonate the amine product and allow for its extraction into an organic solvent.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2,2-diphenylethylamine (1.0 eq) in formic acid (3.0 eq).

-

Add aqueous formaldehyde (37% solution, 3.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100 °C) for 6-8 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and carefully basify with a 2 M aqueous solution of sodium hydroxide until the pH is >10.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography if necessary.

Synthetic Workflow Diagram

Caption: Plausible synthetic routes to this compound.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two phenyl groups (likely in the range of 7.1-7.4 ppm), a singlet for the N-methyl group (around 2.2-2.5 ppm), and multiplets for the ethyl bridge protons.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the aliphatic carbons of the ethyl chain, and a distinct signal for the N-methyl carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 212.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid would be suitable for assessing purity. Detection can be achieved using a UV detector (monitoring at ~254 nm) or an evaporative light scattering detector (ELSD).[5]

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) can also be used for purity analysis, given the compound's likely volatility.

Analytical Workflow Diagram

Caption: A standard workflow for the analytical characterization of the title compound.

Potential Applications and Future Research Directions

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, present in numerous endogenous neurotransmitters and synthetic drugs.[1][6] While this compound itself has no documented biological activity, its structure suggests several avenues for research.

Medicinal Chemistry Scaffold

Derivatives of the closely related 2,2-diphenylethanamine have been investigated as autophagy inhibitors.[7] Autophagy is a cellular degradation process implicated in cancer and neurodegenerative diseases, making its modulation a key therapeutic strategy. This compound could serve as a starting point for the synthesis of novel libraries of compounds to be screened for autophagy inhibition or other biological activities.

The broader class of phenethylamines is known to interact with a variety of central nervous system (CNS) targets, including adrenergic, dopaminergic, and opioid receptors.[8][9] The diphenylethyl moiety of the title compound could confer unique binding properties at these receptors, making it a candidate for investigation in neuroscience and pharmacology.

Research Chemical for Structure-Activity Relationship (SAR) Studies

The N-methyl group in this compound provides a key modification point for SAR studies. By comparing its biological activity (or lack thereof) to the primary amine (2,2-diphenylethylamine) and other N-alkylated or N-acylated derivatives, researchers can gain insights into the structural requirements for interaction with biological targets.

Potential Research Pathways

Caption: Logical connections for future research based on the core structure.

Safety and Handling

While specific toxicological data for this compound is not available, general precautions for handling tertiary amines should be followed. Commercially available safety data suggests the following hazards[2]:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

General Laboratory Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- Nieto, C.T., Manchado, A., Belda, L., Diez, D., & Garrido, N.M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

- Semantic Scholar. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. [Link]

- Taylor & Francis Online. Biarylacetamides: a novel class of late-stage autophagy inhibitors. [Link]

- PubChem. 1,2-Diphenylethyl-N-methylamine. [Link]

- Organic Syntheses. (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. [Link]

- ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the... [Link]

- Google Patents. New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.

- Organic Syntheses. N-Methyl-1,2-diphenylethylamine hydrochloride. [Link]

- PubChem. N-(1,2-Diphenylethyl)-1H-indole-3-methanamine. [Link]

- PubMed. Modulation of pharmacological profile of diphenylethane (lefetamine-type) derivatives. [Link]

- PMC - PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

- University of Liverpool IT Services. A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

- National Institutes of Health. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]

- SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Link]

- PrepChem.com. Synthesis of N-methyl-1,2-diphenylethylamine. [Link]

- Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

- Designer Drug Research. 1,2-Diphenylethylamine Designer Drugs. [Link]

- ResearchGate. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. [Link]

- PubMed. N-Alkylation of phenethylamine and tryptamine. [Link]

- University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

- PubChemLite. 1,2-diphenylethyl-n-methylamine (C15H17N). [Link]

- MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

- Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. [Link]

- ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]

- A Chemist's Perspective. The Role of N-Ethylmethylamine in Organic Synthesis. [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 5. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Modulation of pharmacological profile of diphenylethane (lefetamine-type) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Topic: N-(2,2-Diphenylethyl)-N-methylamine: Interrogating Potential Therapeutic Targets

An In-Depth Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

N-(2,2-Diphenylethyl)-N-methylamine is a derivative of 2,2-diphenylethylamine, a structural motif found in molecules with significant central nervous system (CNS) activity.[1][2] Its lipophilic nature and structural similarity to known neuroactive compounds suggest its potential to modulate key neuronal signaling pathways. This technical guide provides an in-depth exploration of the primary putative therapeutic targets for this compound: the N-methyl-D-aspartate (NMDA) receptor and the Sigma-1 (σ1) and Sigma-2 (σ2) receptors. We will dissect the scientific rationale for investigating these targets, present detailed experimental protocols for their validation, and outline a strategic workflow for assessing the compound's overall neuroprotective potential. This document is designed to serve as a foundational resource for research teams initiating preclinical evaluation of this compound or structurally related molecules.

Introduction: The Scientific Premise

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of endogenous neurotransmitters like dopamine and norepinephrine.[3] The specific subclass of 1,2-diphenylethylamines has been shown to possess potent activity as NMDA receptor channel blockers.[4][5][6][7] this compound (PubChem CID: 110986) is a specific derivative within this class.[8] Its therapeutic potential likely arises from its ability to interact with ligand-gated ion channels and intracellular chaperone proteins that are pivotal in maintaining neuronal homeostasis and mitigating pathological processes in neurodegenerative diseases and psychiatric disorders.

Our investigation will focus on two high-priority target classes:

-

The NMDA Receptor: A critical mediator of excitatory neurotransmission, learning, and memory. Its overactivation, however, leads to excitotoxicity, a common pathological event in stroke, epilepsy, and neurodegenerative diseases.[9]

-

Sigma Receptors (σ1 and σ2): Intracellular proteins, primarily located at the endoplasmic reticulum (ER), that modulate a wide range of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[10][11] They are considered pluripotent targets for CNS disorders.[12]

Target I: The NMDA Receptor Ion Channel

Scientific Rationale: A Target for Neuroprotection

The NMDA receptor is a glutamate-gated ion channel that, upon activation, permits the influx of Ca²⁺ and Na⁺.[9] This calcium influx is fundamental to synaptic plasticity. However, excessive activation triggers a pathological cascade known as excitotoxicity, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis.[13]

Compounds that block the NMDA receptor's ion channel, such as Memantine and Ketamine, can prevent this catastrophic influx of ions.[9] Research on 1,2-diphenylethylamine (DPEA), the parent amine of our topic compound, has demonstrated its activity as an NMDA channel blocker.[4][5] It is therefore a primary scientific hypothesis that N-methylation of the amine will retain or modify this activity, positioning this compound as a potential neuroprotective agent.

NMDA Receptor Signaling Pathway

The following diagram illustrates the central role of the NMDA receptor in both physiological signaling and excitotoxic pathways.

Caption: NMDA receptor activation and blockade by a putative channel blocker.

Experimental Protocols

This protocol determines the affinity and binding kinetics of the test compound at the NMDA receptor ion channel pore, using the well-characterized channel blocker [³H]MK-801.[5]

-

Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifugation: Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet and repeat.

-

Incubation: In a 96-well plate, add 50 µL of test compound (this compound, 10 concentrations, e.g., 0.1 nM to 100 µM), 50 µL of [³H]MK-801 (final concentration ~1 nM), and 400 µL of the membrane preparation. Include glutamate (10 µM) and glycine (10 µM) in the assay buffer to open the channel.

-

Nonspecific Binding: Define nonspecific binding using a high concentration of unlabeled MK-801 (10 µM).

-

Equilibration: Incubate the plate at room temperature for 2 hours.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) and wash three times with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value by nonlinear regression analysis of the competition binding curve. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

This assay measures the ability of the test compound to functionally block NMDA-induced calcium influx in cultured neurons.[14]

-

Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on 96-well black-walled, clear-bottom plates.

-

Dye Loading: Load the cells with a calcium indicator dye, such as Fluo-4 AM, according to the manufacturer's protocol (typically 1 hour at 37°C).

-

Compound Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound for 15-30 minutes.

-

Baseline Reading: Measure baseline fluorescence using a plate reader equipped with appropriate filters for the dye.

-

Stimulation: Add a solution of NMDA (e.g., 100 µM) and glycine (10 µM) to stimulate the receptors.

-

Signal Acquisition: Immediately begin kinetic fluorescence readings for 2-5 minutes to capture the peak calcium response.

-

Data Analysis: Calculate the peak fluorescence response for each concentration of the test compound. Normalize the data to the response with NMDA/glycine alone and plot the concentration-response curve to determine the IC₅₀ for functional inhibition.

Data Presentation: Comparative Binding Affinities

The following table presents known binding data for related diphenylethylamine compounds to provide a benchmark for interpreting experimental results.

| Compound | Stereoisomer | NMDA Receptor Ki (nM) [³H]MK-801 Binding | Reference |

| 1,2-Diphenylethylamine (DPEA) | (S) | 210 | [4] |

| 1,2-Diphenylethylamine (DPEA) | (R) | 9,100 | [4] |

| 1-(1,2-Diphenylethyl)piperidine | (S) | 43 | [4] |

| 1-(1,2-Diphenylethyl)piperidine | (R) | 2,100 | [4] |

Target II: Sigma (σ) Receptors

Scientific Rationale: A Target for Cellular Resilience

Sigma receptors, particularly the σ1 subtype, are ligand-operated intracellular chaperones located at the mitochondria-associated ER membrane (MAM).[12] They are not G-protein coupled receptors or ion channels themselves but act as powerful modulators of other signaling systems.[15] σ1 receptor agonists have demonstrated potent neuroprotective effects in various models of CNS disease by:

-

Buffering ER stress and the unfolded protein response (UPR).

-

Modulating Ca²⁺ signaling between the ER and mitochondria.

-

Promoting neuronal survival and plasticity.

The σ2 receptor is less understood but is implicated in cell proliferation and apoptosis, making it a target of interest in both neurodegeneration and oncology.[16] Many phenethylamine derivatives exhibit affinity for sigma receptors, making this an essential target class to investigate for this compound.[3]

Sigma-1 Receptor Mechanism of Action

This diagram illustrates the role of the σ1 receptor at the MAM in response to cellular stress and agonist binding.

Caption: A strategic workflow for evaluating a novel neuroprotective compound.

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative damage, a common downstream effect of excitotoxicity. [17][18][19][20]

-

Cell Culture: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours. Include a positive control (e.g., N-acetylcysteine).

-

Induce Oxidative Stress: Add a neurotoxic concentration of tert-Butyl hydroperoxide (t-BHP) or hydrogen peroxide (H₂O₂) to all wells except the vehicle control group. The optimal concentration should be determined empirically to cause ~50% cell death in 24 hours.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Viability Assessment (MTT Assay):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a SDS-HCl solution).

-

Read the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the concentration-response curve to determine the EC₅₀ for the neuroprotective effect.

Conclusion

This compound presents a compelling profile for investigation as a novel CNS therapeutic. Its structural heritage points strongly towards the NMDA receptor and sigma receptors as primary therapeutic targets. A systematic evaluation, beginning with receptor binding assays to confirm affinity and selectivity, followed by functional assays to determine the mode of action (e.g., antagonist vs. agonist), is critical. Finally, integrated in vitro neuroprotection models will be essential to validate its therapeutic potential. The protocols and strategic workflows outlined in this guide provide a robust framework for advancing this compound through the initial stages of preclinical drug discovery.

References

-

Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... - ResearchGate. Available from: [Link]

-

SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. Available from: [Link]

-

Sigma Receptor Binding Assays - PubMed - NIH. Available from: [Link]

-

Methodological approach to evaluating the neuroprotective effects of potential drugs. - ResearchGate. Available from: [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. Available from: [Link]

-

An integrated approach to evaluate the functional effects of disease-associated NMDA receptor variants | bioRxiv. Available from: [Link]

-

Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors - PMC - PubMed Central. Available from: [Link]

-

Arrangement of subunits in functional NMDA receptors - PubMed - NIH. Available from: [Link]

-

Functional assessment of the NMDA receptor variant GluN2A R586K. Available from: [Link]

-

sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. Available from: [Link]

-

Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. Available from: [Link]

-

An integrated approach to evaluate the functional effects of disease-associated NMDA receptor variants | bioRxiv. Available from: [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. Available from: [Link]

-

NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - Neurocluster. Available from: [Link]

-

Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. Available from: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. Available from: [Link]

-

An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies - MDPI. Available from: [Link]

-

NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed. Available from: [Link]

-

N-(2,2-Diphenylethyl)-4-nitrobenzamide - MDPI. Available from: [Link]

-

Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed. Available from: [Link]

-

New Sigma and 5-HT1A Receptor Ligands: omega-(tetralin-1-yl)-n-alkylamine Derivatives. Available from: [Link]

-

NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - u:cris-Portal. Available from: [Link]

-

1,2-Diphenylethyl-N-methylamine | C15H17N | CID 110986 - PubChem. Available from: [Link]

-

2,2-Diphenylethylamine | C14H15N | CID 77575 - PubChem. Available from: [Link]

-

N-(1,2-Diphenylethyl)-1H-indole-3-methanamine - PubChem. Available from: [Link]

-

Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. Available from: [Link]

-

NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - ResearchGate. Available from: [Link]

-

Neuroprotective Effects and Mechanisms of Tea Bioactive Components in Neurodegenerative Diseases - MDPI. Available from: [Link]

-

Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (PF9601N) on mitochondrial permeability transition - PMC - NIH. Available from: [Link]

-

NMDA receptor - Wikipedia. Available from: [Link]

-

Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC - NIH. Available from: [Link]

-

Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy - MDPI. Available from: [Link]

-

(-)PPAP: A New and Selective Ligand for Sigma Binding Sites - PubMed. Available from: [Link]

-

The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells - PubMed. Available from: [Link]

-